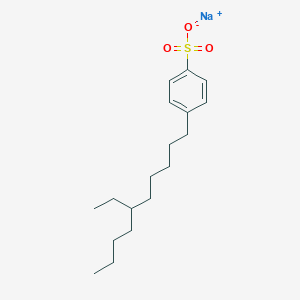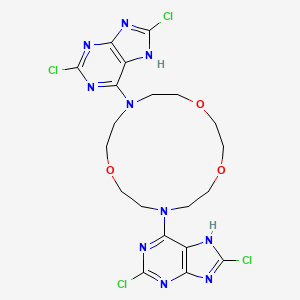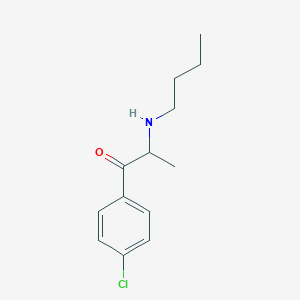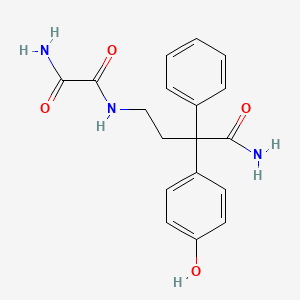
Imidafenacin metabolite M8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidafenacin metabolite M8 is a derivative of imidafenacin, a synthetic antimuscarinic agent used primarily for the treatment of overactive bladder. Imidafenacin itself is known for its high affinity for muscarinic receptors, particularly M1 and M3 subtypes, which play a crucial role in bladder function. The metabolite M8 is one of the several metabolites formed during the metabolic process of imidafenacin in the human body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidafenacin and its metabolites involves multiple steps, including the formation of the core structure and subsequent modifications. The primary synthetic route for imidafenacin involves the reaction of 2-methylimidazole with 2,2-diphenylbutanoyl chloride under specific conditions to form the core structure . The metabolite M8 is formed through further metabolic processes, including oxidation and conjugation reactions .
Industrial Production Methods
Industrial production of imidafenacin and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis . The process ensures high yield and purity of the final product, which is essential for pharmaceutical applications.
化学反应分析
Types of Reactions
Imidafenacin metabolite M8 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the 2-methylimidazole moiety.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. For example, the oxidation of the 2-methylimidazole moiety leads to the formation of the metabolite M8 .
科学研究应用
Imidafenacin metabolite M8 has several scientific research applications, including:
作用机制
The mechanism of action of imidafenacin metabolite M8 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in urinary frequency and urgency, providing relief for patients with overactive bladder . The primary molecular targets are the M1 and M3 receptors, which are involved in the contraction of the detrusor muscle in the bladder .
相似化合物的比较
Similar Compounds
Similar compounds to imidafenacin metabolite M8 include other antimuscarinic agents such as:
Oxybutynin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Known for its selectivity towards bladder muscarinic receptors.
Solifenacin: A long-acting muscarinic receptor antagonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and high affinity for muscarinic receptors. Unlike some other antimuscarinic agents, it has a favorable pharmacokinetic profile, leading to fewer side effects and better patient compliance .
属性
CAS 编号 |
503598-20-7 |
|---|---|
分子式 |
C18H19N3O4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N'-[4-amino-3-(4-hydroxyphenyl)-4-oxo-3-phenylbutyl]oxamide |
InChI |
InChI=1S/C18H19N3O4/c19-15(23)16(24)21-11-10-18(17(20)25,12-4-2-1-3-5-12)13-6-8-14(22)9-7-13/h1-9,22H,10-11H2,(H2,19,23)(H2,20,25)(H,21,24) |
InChI 键 |
YLKUTKIEQDHRIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=C(C=C2)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


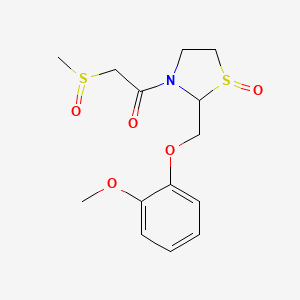
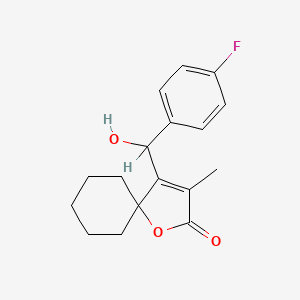
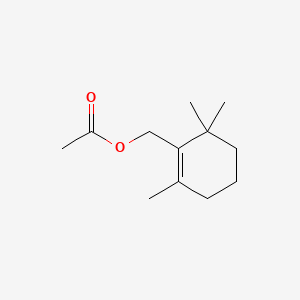
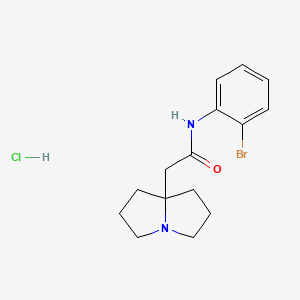
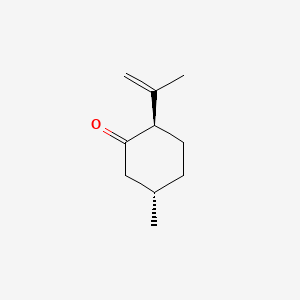
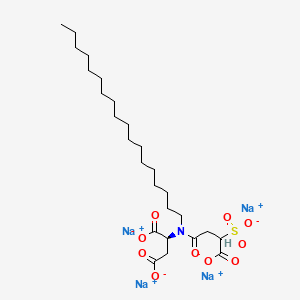
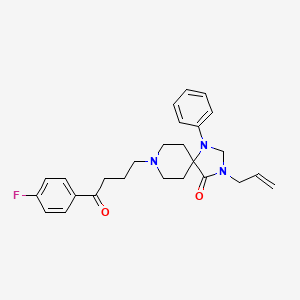
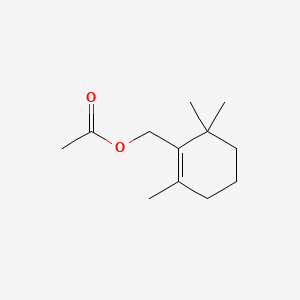
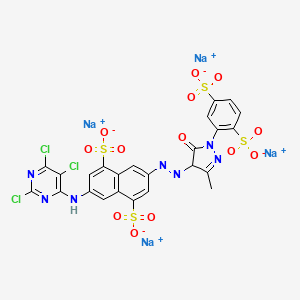
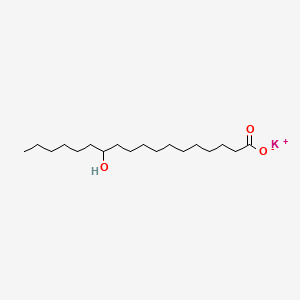
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
